N'-benzylidenehexanohydrazide
Overview
Description
N-Benzylidenehexanohydrazide, also known as BH, is a hydrazide derivative that has been extensively studied due to its potential therapeutic properties. BH has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. In
Mechanism of Action
The mechanism of action of N'-benzylidenehexanohydrazide is not fully understood. However, it is believed that N'-benzylidenehexanohydrazide exerts its anti-tumor effects by inducing apoptosis, or programmed cell death, in cancer cells. N'-benzylidenehexanohydrazide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. The anti-inflammatory effects of N'-benzylidenehexanohydrazide are thought to be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. N'-benzylidenehexanohydrazide has also been found to inhibit the replication of the influenza virus by inhibiting the activity of the viral neuraminidase enzyme.
Biochemical and Physiological Effects:
N'-benzylidenehexanohydrazide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of the influenza virus neuraminidase enzyme. N'-benzylidenehexanohydrazide has also been found to exhibit antioxidant properties, which may contribute to its anti-tumor and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-benzylidenehexanohydrazide is that it exhibits a wide range of biological activities, making it a promising candidate for further research. N'-benzylidenehexanohydrazide is also relatively easy to synthesize, and its synthesis method can be optimized to improve yield. However, one limitation of N'-benzylidenehexanohydrazide is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. In addition, more research is needed to determine the optimal dosage and administration route of N'-benzylidenehexanohydrazide for different applications.
Future Directions
There are several future directions for research on N'-benzylidenehexanohydrazide. One direction is to further investigate its anti-tumor effects and explore its potential as a cancer therapeutic agent. Another direction is to study its anti-inflammatory effects in more detail and explore its potential as a treatment for inflammatory diseases. Additionally, more research is needed to determine the optimal dosage and administration route of N'-benzylidenehexanohydrazide for different applications. Finally, further studies are needed to elucidate the mechanism of action of N'-benzylidenehexanohydrazide and to identify its molecular targets.
Scientific Research Applications
N'-benzylidenehexanohydrazide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-benzylidenehexanohydrazide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N'-benzylidenehexanohydrazide has been found to exhibit anti-viral effects against the influenza virus.
properties
IUPAC Name |
N-[(E)-benzylideneamino]hexanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-3-5-10-13(16)15-14-11-12-8-6-4-7-9-12/h4,6-9,11H,2-3,5,10H2,1H3,(H,15,16)/b14-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCYOYUTXXFVFE-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C/C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-Phenylmethylidene]hexanehydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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